Baclofen

Catalog No.
S520385
CAS No.
1134-47-0
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baclofen

CAS Number

1134-47-0

Product Name

Baclofen

IUPAC Name

4-amino-3-(4-chlorophenyl)butanoic acid

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)

InChI Key

KPYSYYIEGFHWSV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
slightly soluble
7.12e-01 g/L

Synonyms

Apo Baclofen, Apo-Baclofen, ApoBaclofen, Atrofen, AWD, Baclofen, Ba-34,647, Ba-34647, Ba34,647, Ba34647, Baclofène Irex, Baclofène-Irex, BaclofèneIrex, Baclofen, Baclofen AWD, Baclophen, Baclospas, beta-(Aminomethyl)-4-chlorobenzenepropanoic Acid, beta-(p-Chlorophenyl)-gamma-aminobutyric Acid, Chlorophenyl GABA, CIBA-34,647-BA, CIBA34,647BA, Clofen, GABA, Chlorophenyl, Gen Baclofen, Gen-Baclofen, GenBaclofen, Genpharm, Lebic, Liorésal, Lioresal, Nu Baclo, Nu-Baclo, NuBaclo, PCP-GABA, PMS Baclofen, PMS-Baclofen, PMSBaclofen

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl

Description

The exact mass of the compound Baclofen is 213.05566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)slightly soluble7.12e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755906. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - gamma-Aminobutyric Acid. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Spasticity after Spinal Cord Injury

Baclofen's primary application in research focuses on managing spasticity associated with spinal cord injury (SCI). It acts by inhibiting the release of GABA (gamma-aminobutyric acid), a neurotransmitter that promotes muscle relaxation. Studies have shown Baclofen's effectiveness in reducing muscle tone and improving functional abilities in individuals with SCI [].

However, recent research suggests a need for a more nuanced understanding of Baclofen's effects on muscle strength in SCI patients. While it relieves spasticity, a 2019 study found no significant impact on muscle strength between admission and discharge when using anti-spasticity medications, including Baclofen []. Further research is needed to explore the optimal timing and dosage for Baclofen to achieve the best balance between spasticity relief and muscle strength preservation.

Potential for Neurologic Recovery after SCI

Beyond spasticity management, some research explores the possibility of using Baclofen to promote neurologic recovery following SCI. This theory stems from the role of GABA-B receptors, which Baclofen interacts with, on glial cells in the peripheral nervous system. Studies suggest that Baclofen might enhance myelination, the process of forming a protective sheath around nerve fibers, potentially aiding nerve regeneration [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992)
Solid

XLogP3

-1

Exact Mass

213.05566

Boiling Point

Decomposes

LogP

1.3
-0.96 (LogP)
1.3

Appearance

Solid powder

Melting Point

372 to 376 °F (NTP, 1992)
207
207.0 °C
206-208°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.38%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (74.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (72.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (74.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (72.41%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (72.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (15.52%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H360 (67.24%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (18.97%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Baclofen is administered for the relief of signs and symptoms of spasticity resulting from multiple sclerosis, particularly for the relief of flexor spasms and associated pain and clonus, in addition to muscular rigidity [FDA label]. Patients receiving this drug should have reversible spasticity for baclofen to promote the restoration of residual function. This drug is not indicated in the treatment of skeletal muscle spasm caused by rheumatic disorders. The efficacy of baclofen in stroke, cerebral palsy, and Parkinson's disease has not been determined and, therefore, baclofen is not recommended for these conditions [FDA label].
FDA Label
Treatment of alcohol dependence

Livertox Summary

Baclofen is a centrally acting muscle relaxant commonly prescribed for spasticity in patients with multiple sclerosis. Baclofen has not been linked to rare instances of mild, self-limited, clinically apparent liver injury.

Drug Classes

Autonomic Agents: Muscle Relaxants, Central

Pharmacology

In neurological diseases associated with spasm of the skeletal muscles, the clinical effects of baclofen occur due to baclofen action on reflex muscle contractions and of significant relief from painful spasm, automatism, as well as clonus. Baclofen, when used as indicated, improves mobility, increasing levels of independence, and facilitates both passive and active physiotherapy. Baclofen also stimulates gastric acid secretion [F2980]. GABA-B receptor activation by baclofen may produce protective neurological effects. Baclofen also possesses anti-inflammatory properties that may be of interest in the study of addiction treatment [A173938]. Preclinical studies have shown that GABA-B receptors have roles in memory storage and retrieval, reward, motivation, mood, as well as anxiety. Neuroimaging studies in humans indicate that baclofen produces region-specific alterations in brain activity.
Baclofen is a synthetic chlorophenyl-butanoic acid derivative used to treat spasms due to spinal cord damage and multiple sclerosis, muscle-relaxing Baclofen acts as a gamma-aminobutyric acid (GABA) agonist specific for GABA-B receptors. It acts at spinal and supraspinal sites, reducing excitatory transmission. (NCI04)

MeSH Pharmacological Classification

GABA-B Receptor Agonists

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03B - Muscle relaxants, centrally acting agents
M03BX - Other centrally acting agents
M03BX01 - Baclofen

Mechanism of Action

The exact mechanism of action of baclofen is not fully understood at this time [FDA label], [F2983]. Many studies indicate that baclofen is a GABA-B receptor agonist [A254], [A25184], [A173923], [A173926], [A173929]. Despite this, there is no conclusive evidence that the effects of baclofen on GABA systems are involved in the production of its clinical effects [FDA label]. Baclofen is an effective and widely used antispastic agent with a spinal site of action. Its mechanism of action and pharmacological properties are different from the effects of other antispastic agents. In addition, baclofen has central sites of action, shown by its adverse event profile and general CNS depressant properties [F2980]. GABA-B receptors interact with signal transduction pathways and neurotransmitter systems. Baclofen exerts an antinociceptive effect. The clinical significance of this warrants further research data for clarification. Baclofen depresses monosynaptic and polysynaptic reflex transmission, by various actions, and possibly including the stimulation of GABAβ-receptors. This stimulation results in the inhibition of excitatory neurotransmitter (glutamate and aspartate) release, which may normally contribute to pain and spasticity[F2980]. Although baclofen is an analog of the inhibitory neurotransmitter gamma-amino-butyric acid (GABA), there are no conclusive data indicating GABA systems are involved in its clinical effects [FDA label].

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1134-47-0

Wikipedia

(RS)-baclofen

Biological Half Life

Elimination half-life: Approximately 5.5 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15

Intrathecal baclofen therapy for severe spasticity in an adult with tethered cord syndrome: a case report

Yasutaka Takagi, Hiroshi Yamada, Hidehumi Ebara, Hiroyuki Hayashi, Satoshi Kidani, Kazu Toyooka, Yuji Ishino, Yoshiyuki Kitano, Aki Nakanami, Kenji Kagechika, Tetsutaro Yahata, Hiroyuki Tsuchiya
PMID: 34470662   DOI: 10.1186/s13256-021-03049-0

Abstract

Patients with tethered cord syndrome often suffer severe spasticity. To the best of our knowledge, intrathecal baclofen (ITB) therapy in a patient with tethered cord syndrome has not been reported previously. We describe a case in which ITB therapy was useful for treating severe spasticity in an adult with tethered cord syndrome.
We present the case of a 50-year-old Japanese woman with tethered cord syndrome and related conditions suffering from severe spasticity and pain in the lower limbs. She was born with a lumbosacral myelomeningocele, which was closed in the neonatal period. For 4-5 years before this presentation, spasticity in the lower limbs had been exacerbated without any obvious cause. She received rehabilitation and pharmacotherapy from a local doctor, but symptoms were unimproved, and her previous doctor referred her to this department. A test with 50 μg of intrathecally delivered baclofen showed total relief of spasticity and pain, so a pump was implanted for continuous baclofen delivery. During 24 months of follow-up, spasticity has remained under excellent control with baclofen at 38.5-41.0 μg/day.
ITB therapy proved extremely effective in this adult with severe spasticity from tethered code syndrome.


Effectiveness and safety of cervical catheter tip placement in intrathecal baclofen treatment of spasticity: A systematic review

Nora W Jacobs, Ellen M Maas, Marjolein Brusse-Keizer, Hans J S Rietman
PMID: 34160624   DOI: 10.2340/16501977-2857

Abstract

To evaluate the effectiveness and safety of intrathecal baclofen treatment of spasticity, administered via a cervical catheter tip.
A review of PubMed and the Cochrane Library up to September 2020. No restriction in study design. Two reviewers independently evaluated eligibility, extracted data and evaluated risk of bias. Studies were included in which patients were treated with intrathecal baclofen for spasticity, with the catheter tip at or above the first thoracic level, independent of diagnosis and age.
Thirteen studies were eligible, with a moderate to critical risk of bias. Improvement in spasticity was seen only in the upper extremity in 6% of subjects, only in the lower extremity in 2%, in both upper and lower extremities in 50% and without specification of location in 41%. Upper extremity function improved in 88% of cases. Neither drug-related (1%) nor technical (21%) complications occurred more often than in lower placement of the tip. Effects on respiratory function and sleep apnoea were not investigated.
Cervically administered intrathecal baclofen seems to improve upper extremity spasticity and function, without causing more complications than thoracolumbar intrathecal baclofen. However, the mainly drug-related complications have not been thoroughly investigated and the available literature is of poor methodological quality. Further research is needed to confirm the efficacy and safety of this procedure.


Treatment of spasticity in children and adolescents with cerebral palsy in Northern Europe: a CP-North registry study

Gunnar Hägglund, Sandra Julsen Hollung, Matti Ahonen, Guro L Andersen, Guðbjörg Eggertsdóttir, Mark S Gaston, Reidun Jahnsen, Ira Jeglinsky-Kankainen, Kirsten Nordbye-Nielsen, Ilaria Tresoldi, Ann I Alriksson-Schmidt
PMID: 34253183   DOI: 10.1186/s12883-021-02289-3

Abstract

Spasticity is present in more than 80% of the population with cerebral palsy (CP). The aim of this study was to describe and compare the use of three spasticity reducing methods; Botulinum toxin-A therapy (BTX-A), Selective dorsal rhizotomy (SDR) and Intrathecal baclofen therapy (ITB) among children and adolescents with CP in six northern European countries.
This registry-based study included population-based data in children and adolescents with CP born 2002 to 2017 and recorded in the follow-up programs for CP in Sweden, Norway, Denmark, Iceland and Scotland, and a defined cohort in Finland.
A total of 8,817 individuals were included. The proportion of individuals treated with SDR and ITB was significantly different between the countries. SDR treatment ranged from 0% ( Finland and Iceland) to 3.4% (Scotland) and ITB treatment from 2.2% (Sweden) to 3.7% (Denmark and Scotland). BTX-A treatment in the lower extremities reported 2017-2018 ranged from 8.6% in Denmark to 20% in Norway (p < 0.01). Mean age for undergoing SDR ranged from 4.5 years in Norway to 7.3 years in Denmark (p < 0.01). Mean age at ITB surgery ranged from 6.3 years in Norway to 10.1 years in Finland (p < 0.01). Mean age for BTX-A treatment ranged from 7.1 years in Denmark to 10.3 years in Iceland (p < 0.01). Treatment with SDR was most common in Gross Motor Function Classification System (GMFCS) level III, ITB in level V, and BTX-A in level I. The most common muscle treated with BTX-A was the calf muscle, with the highest proportion in GMFCS level I. BTX-A treatment of hamstring and hip muscles was most common in GMFCS levels IV-V in all countries.
There were statistically significant differences between countries regarding the proportion of children and adolescents with CP treated with the three spasticity reducing methods, mean age for treatment and treatment related to GMFCS level. This is likely due to differences in the availability of these treatment methods and/or differences in preferences of treatment methods among professionals and possibly patients across countries.


[Neurosurgery for Spasticity]

Takuya Uchiyama, Jun Takahashi
PMID: 34376618   DOI: 10.11477/mf.1436204464

Abstract

The sequelae of neurosurgical diseases are an increasingly important component of neurologists' clinical practice. Moreover, spasticity is one of the most common of these effects. While spasticity may be useful in compensating for a loss in motor strength, it frequently becomes harmful and leads to further functional losses. When patients with harmful spasticity cannot be managed through physical therapy, neurosurgical treatment must be considered. We present the current state of knowledge relating to the assessment and treatment of spasticity, especially selective peripheral neurotomy and intrathecal baclofen therapy. To continue developing therapies for spasticity, we must be familiar with the characteristics of various treatment methods used to treat spasticity and create frameworks for regional alliances that focus primarily on education and rehabilitation programs targeting spasticity treatment that involve patients, patients' families, and medical staff.


Attenuation of Sensory Transmission Through the Rat Trigeminal Ganglion by GABA Receptor Activation

Maryam Ranjbar Ekbatan, Brian E Cairns
PMID: 34311018   DOI: 10.1016/j.neuroscience.2021.07.018

Abstract

While the trigeminal ganglion is often considered a passive conduit of sensory transmission, neurons and satellite glial cells (SGCs) within it can release neurotransmitters and express neuroreceptors. Some trigeminal ganglion neurons contain the neurotransmitter γ-aminobutyric acid (GABA) and express GABA receptors. There is behavioral evidence that increased GABA levels in the trigeminal ganglion decreases nociception, while a loss of GABA receptors results in hyperalgesia, although the neural mechanisms for this remain to be investigated. In this study, the expression of GABA receptors by trigeminal ganglion neurons that innervate rat labial skin and masseter muscle was compared using immunohistochemistry. The effect of intraganglionic administration of GABA receptor agonists was investigated by single unit recording of trigeminal brainstem and ganglion neuron responses to stimulation of the labial skin and/or masseter muscle in anesthetized rats. The mean frequency of expression of GABA
and GABA
receptors by masseter and labial skin ganglion neurons was 62.5% and 92.7%, and 55.4% and 20.3%, respectively. The expression of both GABA receptors was significantly greater in skin ganglion neurons. Masticatory muscle evoked brainstem trigeminal neuron responses were significantly attenuated by intraganglionic injection of muscimol (GABA
) but not baclofen (GABA
). The mechanical sensitivity of slow and fast conducting masticatory muscle afferent fibers was decreased and increased, respectively, by intraganglionic injection of both muscimol and baclofen. Activation of GABA
receptors may exert a gating effect on sensory transmission through the trigeminal ganglion by decreasing putative nociceptive input and enhancing innocuous sensory input.


Effect of high-dose baclofen on agitation-related events among patients with unhealthy alcohol use receiving mechanical ventilation: Plea for a pharmacodynamic monitoring, the EEG

Nicolas Engrand, Fabian Roy-Gash, Damien Bouvier, Vera Dinkelacker
PMID: 34174459   DOI: 10.1016/j.accpm.2021.100910

Abstract




Sepsis or sympathetics? Paroxysmal sympathetic hyperactivity after pontine stroke

Pratibha Surathi, Jessica Sher, Nadeem Obaydou, Kathleen Mangunay Pergament
PMID: 34301695   DOI: 10.1136/bcr-2020-236873

Abstract

A 64-year-old man from nursing home with a pontine stroke 3 months ago, ventilator-dependent, presented with episodic fever, tachycardia and tachypnoea occurring several times a day. He was evaluated for sepsis and pulmonary embolism and was treated empirically with broad-spectrum antibiotics. But these episodes persisted. Due to the episodic nature and typical symptoms of sympathetic overactivity, in the setting of prior brain injury, paroxysmal sympathetic hyperactivity was considered. His antibiotics were discontinued, and he was treated symptomatically with baclofen and bromocriptine, which resulted in a partial reduction of these episodes.


Explore Compound Types